

# ARP 100 experimental use

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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## Introduction to ARP-100

**ARP-100** is a synthetic, selective inhibitor of Matrix Metalloproteinase-2 (MMP-2, also known as gelatinase A). It is widely used in cancer research to investigate the role of MMP-2 in tumor invasion, metastasis, and angiogenesis. Its selectivity profile makes it a valuable tool for dissecting the specific functions of MMP-2 in complex biological processes involving extracellular matrix (ECM) remodeling [1].

MMPs are a family of zinc-dependent endopeptidases. Among them, **MMP-2 is recognized as an attractive therapeutic target** for cancer treatment, as its overexpression is often linked to increased tumor progression and poor patient prognosis [2].

## Quantitative Data Summary

The table below summarizes key quantitative data for **ARP-100**:

Property	Value / Description
Chemical Name	2-(((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [1]
Molecular Weight	364.42 g/mol [1]
Molecular Formula	C17H20N2O5S [1]

Property	Value / Description
Purity	≥99% [1]
Solubility	Soluble to 100 mM in DMSO [1]
IC <sub>50</sub> for MMP-2	12 nM [1]
Selectivity (IC <sub>50</sub> )	MMP-9 (200 nM), MMP-3 (4.5 μM), MMP-1 (>50 μM), MMP-7 (>50 μM) [1]
Primary Assay	Anti-invasive activity in HT1080 fibrosarcoma cells [1]
Storage	Desiccate at +4°C [1]

## Experimental Protocols

### Protocol 1: In Vitro Invasion Assay using HT1080 Cells

This protocol evaluates the anti-invasive efficacy of **ARP-100** using a classic Matrigel-coated transwell assay [1].

- **Principle:** Tumor cells are placed in an upper chamber coated with a layer of ECM proteins (Matrigel). Their ability to degrade this barrier and migrate through a porous membrane towards a chemoattractant is quantified. Inhibition of MMP-2 reduces this invasive capacity.
- **Materials:**
  - HT1080 fibrosarcoma cell line (or other invasive cell line of interest)
  - **ARP-100** stock solution (e.g., 100 mM in DMSO)
  - Matrigel-coated transwell inserts (e.g., 8.0 μm pore size)
  - Serum-free cell culture medium (e.g., RPMI-1640)
  - Complete medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
  - Cell culture incubator (37°C, 5% CO<sub>2</sub>)
  - Phosphate-Buffered Saline (PBS)
  - Paraformaldehyde (4% in PBS) and Crystal Violet stain (0.1% w/v)
- **Procedure:**
  - **Cell Preparation:** Harvest HT1080 cells and resuspend them in serum-free medium. Count and adjust cell density to 0.5-1.0 x 10<sup>6</sup> cells/mL.

- **Drug Treatment:** Pre-treat the cell suspension with varying concentrations of **ARP-100** (e.g., 0.1  $\mu$ M, 1  $\mu$ M, 10  $\mu$ M) for 1-2 hours. Include a vehicle control (DMSO at the same final concentration, typically <0.1%).
- **Assay Setup:** Add the chemoattractant (medium with 10% FBS) to the lower chamber of the transwell plate. Seed the pre-treated cells into the upper Matrigel-coated insert.
- **Incubation:** Incubate the plate for 18-24 hours under standard cell culture conditions.
- **Fixation and Staining:** After incubation, carefully remove non-invaded cells from the top of the membrane with a cotton swab. Fix the cells that have invaded through to the bottom side with 4% paraformaldehyde for 10-15 minutes, then stain with 0.1% crystal violet for 20 minutes.
- **Quantification:** Gently wash the membrane, allow it to air dry, and capture images under a microscope. Count the stained cells in several random fields per insert, or elute the dye and measure its absorbance at 570 nm for a quantitative readout.
- **Data Analysis:** Plot the number of invaded cells (or absorbance) against the log of **ARP-100** concentration. Calculate the  $IC_{50}$  value for invasion inhibition using non-linear regression analysis.

## Protocol 2: Determining MMP-2 Inhibition by Gelatin Zymography

This protocol assesses the direct inhibitory effect of **ARP-100** on MMP-2 enzymatic activity secreted by cells into the culture medium.

- **Principle:** Conditioned media from cells is run on a SDS-PAGE gel co-polymerized with gelatin. Upon renaturation of the enzymes in the gel, MMP-2 degrades the gelatin in its vicinity. Clear bands against a blue background indicate proteolytic activity, which is diminished in the presence of an inhibitor.
- **Materials:**
  - **Conditioned Medium:** Serum-free medium collected from cultured cells (e.g., HT1080).
  - **Gelatin Zymography Kit** or components for casting gelatin-containing SDS-PAGE gels.
  - **ARP-100** stock solution.
  - **Standard SDS-PAGE electrophoresis and incubation apparatus.**
- **Procedure:**
  - **Sample Preparation:** Mix the conditioned medium with non-reducing SDS-PAGE sample buffer. Do not boil the samples.
  - **Electrophoresis:** Load the samples onto the gelatin gel and run at constant voltage until the dye front reaches the bottom.
  - **Renaturation and Development:** Following electrophoresis, incubate the gel in a renaturing buffer to restore enzyme conformation, then transfer to a developing buffer at 37°C for 24-48 hours to allow for gelatin digestion.
  - **Staining and Destaining:** Stain the gel with Coomassie Blue to visualize undigested gelatin. Proteolytic activity will appear as clear bands on a uniform blue background.
  - **Inhibition Test:** To test **ARP-100**, include it in the developing buffer at desired concentrations.

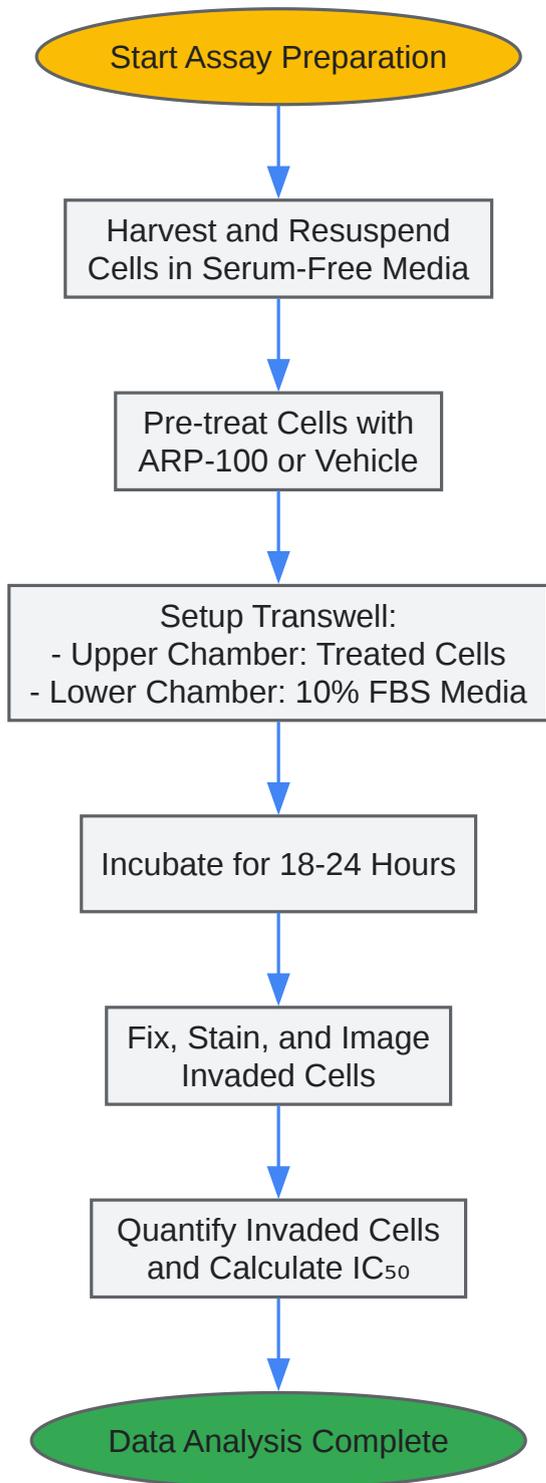
- **Data Analysis:** Use densitometry software to quantify the intensity of the clear bands. The relative intensity in **ARP-100** treated samples, compared to the control, indicates the degree of MMP-2 inhibition.

## Experimental Workflow & Signaling Pathway

The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow for an invasion assay and the logical relationship of MMP-2 in cancer signaling.

### Diagram 1: Anti-Invasion Assay Workflow

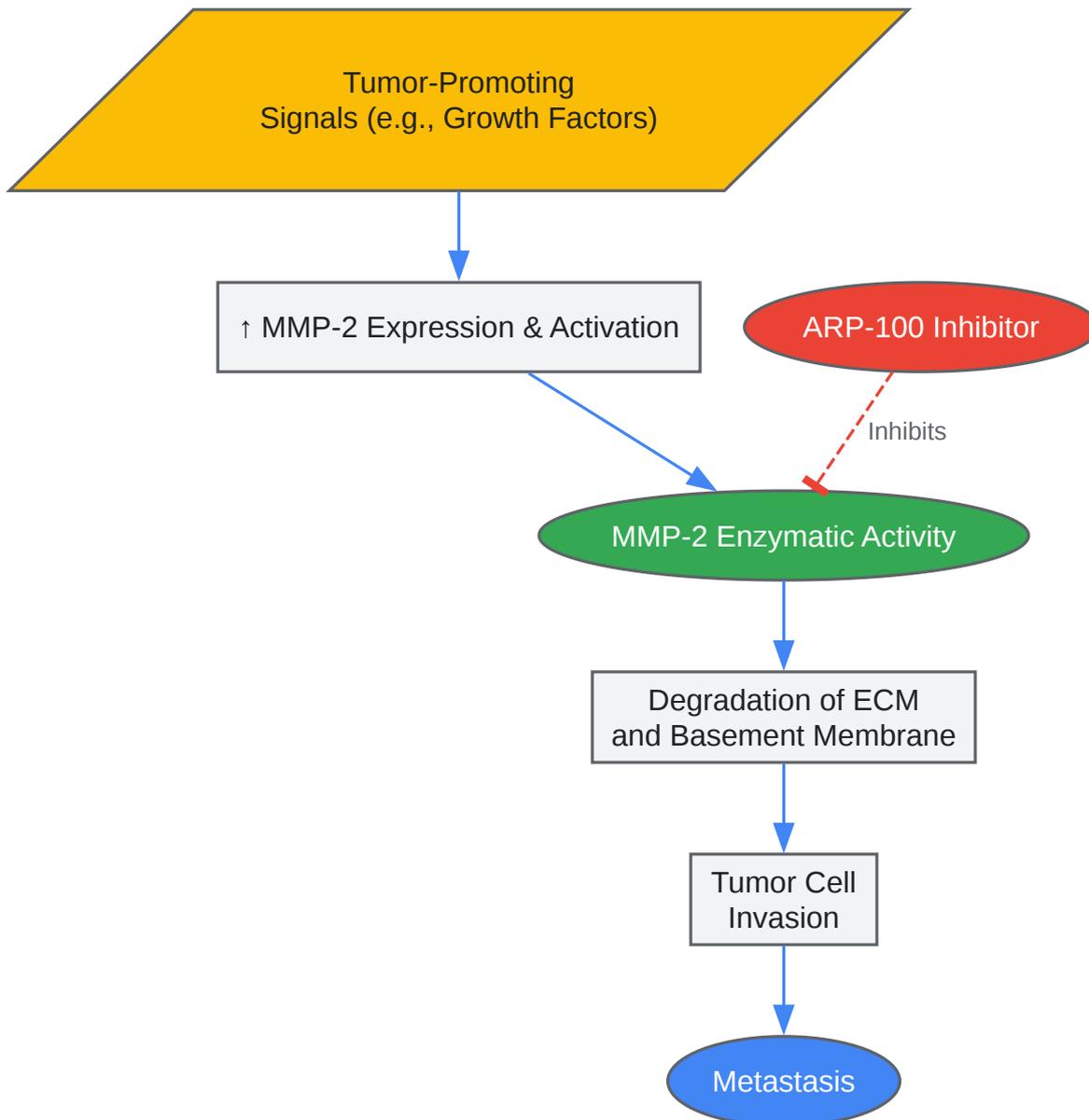
This flowchart outlines the key steps in performing the in vitro invasion assay [1].



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## Diagram 2: MMP-2 Role in Cancer Signaling

This diagram provides a simplified view of how MMP-2 activity fits into the context of cancer progression and how **ARP-100** exerts its effect [2].



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## Key Considerations for Researchers

- **Selectivity is Concentration-Dependent:** While **ARP-100** is selective for MMP-2 over several other MMPs, this selectivity can diminish at higher concentrations. Careful dose-response studies are crucial for interpreting results.

- **Off-Target Effects:** At micromolar concentrations, effects on other metalloproteinases cannot be ruled out. Using **ARP-100** alongside other selective inhibitors or genetic knockdown (e.g., siRNA) provides stronger evidence for MMP-2-specific roles.
- **Cell Line Variability:** The efficacy and required concentration of **ARP-100** can vary significantly depending on the cell line used, due to differences in MMP-2 expression levels, activation states, and the presence of other MMPs.
- **In Vivo Application:** For animal studies, formulation, pharmacokinetics (PK), and pharmacodynamics (PD) of **ARP-100** need to be carefully established, as its stability, bioavailability, and tissue penetration may differ from in vitro conditions.

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## References

1. ARP 100 | Synthetic Metalloprotease Inhibitors [rndsystems.com]
2. Neurobiochemical characteristics of arginine-rich peptides ... [sciencedirect.com]

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